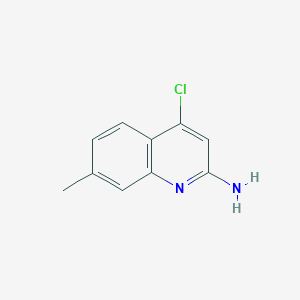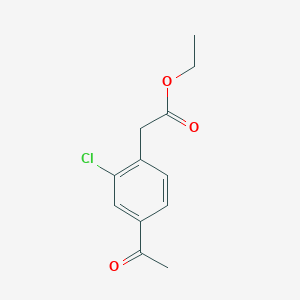
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a methoxyvinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with methoxyvinyl chloride under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxyvinyl group to a methyl group, yielding 1,3,5-trimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces quinones and other oxygenated derivatives.
Reduction: Yields 1,3,5-trimethylbenzene.
Substitution: Results in halogenated derivatives of the original compound.
科学的研究の応用
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The methoxyvinyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the methoxyvinyl group, making it less reactive in certain chemical reactions.
2-Methoxy-1,3,5-trimethylbenzene: Similar structure but with a methoxy group instead of a methoxyvinyl group.
2-(1-Methoxyethyl)-1,3,5-trimethylbenzene: Contains a methoxyethyl group, leading to different reactivity and applications.
Uniqueness
2-(1-Methoxyvinyl)-1,3,5-trimethylbenzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
2-(1-methoxyethenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H16O/c1-8-6-9(2)12(10(3)7-8)11(4)13-5/h6-7H,4H2,1-3,5H3 |
InChIキー |
IGYHOALVTFAUEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)


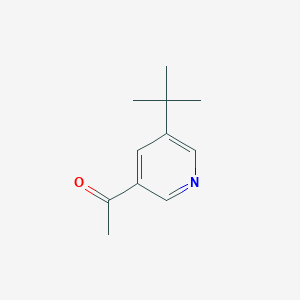

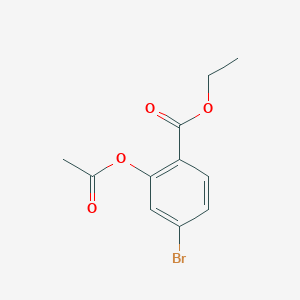
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)

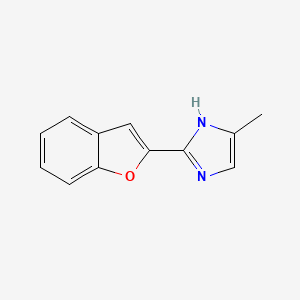
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
